molecular formula C16H14ClN3 B1460977 3-chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole CAS No. 1087784-52-8

3-chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole

Cat. No. B1460977
CAS RN: 1087784-52-8
M. Wt: 283.75 g/mol
InChI Key: OHCMNSBOSKYQLY-UHFFFAOYSA-N
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Description

The compound “3-chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole” is a part of certain patents , but the specific role or description of this compound is not clearly mentioned.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole” are not detailed in the sources I found .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, such as 4H-1,2,4-triazole compounds, have been extensively studied for their corrosion inhibition properties on mild steel in acidic media. These compounds exhibit significant inhibition efficiencies, reaching up to 99% in certain conditions, suggesting their potential as corrosion inhibitors in industrial applications. The mechanism of inhibition often involves the adsorption of triazole molecules on the metal surface, following Langmuir's adsorption isotherm, which forms a protective layer preventing corrosion (Lagrenée et al., 2002; Bentiss et al., 2007).

Antimicrobial and Antifungal Activities

Triazole derivatives have been shown to possess significant antimicrobial and antifungal activities. The synthesis of novel 1,2,4-triazole derivatives has led to compounds that exhibit good to moderate activities against various test microorganisms. These findings indicate the potential of triazole derivatives in developing new antimicrobial and antifungal agents, which could be crucial in addressing the challenge of antibiotic resistance (Bektaş et al., 2007; Bitla et al., 2021).

Electronic Materials and OLEDs

Triazole-based compounds are also investigated for their utility in electronic materials, particularly in organic light-emitting diodes (OLEDs). By modifying the electronic characteristics of triazole compounds, researchers have been able to control their frontier orbital energy levels while maintaining high triplet energy states. This has implications for the development of electron-transporting materials in OLEDs, indicating the versatility of triazole derivatives in electronic applications (Yi et al., 2016).

properties

IUPAC Name

3-chloro-4,5-bis(2-methylphenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11-7-3-5-9-13(11)15-18-19-16(17)20(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCMNSBOSKYQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229846
Record name 3-Chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole

CAS RN

1087784-52-8
Record name 3-Chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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